molecular formula C15H20ClNO B3021848 2-Chloro-4-pyridyl (3-cyclohexyl)propyl ketone CAS No. 898785-48-3

2-Chloro-4-pyridyl (3-cyclohexyl)propyl ketone

Cat. No.: B3021848
CAS No.: 898785-48-3
M. Wt: 265.78 g/mol
InChI Key: APBRLIDCEWIMPH-UHFFFAOYSA-N
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Description

2-Chloro-4-pyridyl (3-cyclohexyl)propyl ketone is an organic compound with the molecular formula C14H18ClNO It is characterized by a pyridine ring substituted with a chlorine atom at the 2-position and a propyl ketone group attached to the 4-position, which is further substituted with a cyclohexyl group

Scientific Research Applications

2-Chloro-4-pyridyl (3-cyclohexyl)propyl ketone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

While specific safety and hazard information for 2-Chloro-4-pyridyl (3-cyclohexyl)propyl ketone is not available, it’s important to handle all chemical compounds with care and follow appropriate safety protocols. For example, a similar compound, (2-Chloro-4-pyridinyl)methanol, has hazard statements including H302 - H315 - H319 - H335 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-pyridyl (3-cyclohexyl)propyl ketone can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-4-pyridinecarboxaldehyde with cyclohexylmagnesium bromide, followed by oxidation to form the desired ketone. The reaction conditions typically include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-pyridyl (3-cyclohexyl)propyl ketone undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidizing conditions.

    Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom on the pyridine ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Corresponding substituted pyridines.

Mechanism of Action

The mechanism of action of 2-Chloro-4-pyridyl (3-cyclohexyl)propyl ketone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chlorine atom and the cyclohexyl group can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

    2-Chloro-4-pyridyl (3-phenyl)propyl ketone: Similar structure but with a phenyl group instead of a cyclohexyl group.

    2-Chloro-4-pyridyl (3-methyl)propyl ketone: Similar structure but with a methyl group instead of a cyclohexyl group.

Uniqueness: 2-Chloro-4-pyridyl (3-cyclohexyl)propyl ketone is unique due to the presence of the cyclohexyl group, which can impart different steric and electronic properties compared to other similar compounds. This can affect its reactivity, binding affinity, and overall chemical behavior.

Properties

IUPAC Name

1-(2-chloropyridin-4-yl)-4-cyclohexylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO/c16-15-11-13(9-10-17-15)14(18)8-4-7-12-5-2-1-3-6-12/h9-12H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APBRLIDCEWIMPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCCC(=O)C2=CC(=NC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898785-48-3
Record name 1-(2-Chloro-4-pyridinyl)-4-cyclohexyl-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898785-48-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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